2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776225
InChI: InChI=1S/C20H21BF4O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(20(23,24)25)11-16(17(15)22)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F
Molecular Formula: C20H21BF4O3
Molecular Weight: 396.2 g/mol

2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13776225

Molecular Formula: C20H21BF4O3

Molecular Weight: 396.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C20H21BF4O3
Molecular Weight 396.2 g/mol
IUPAC Name 2-[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H21BF4O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(20(23,24)25)11-16(17(15)22)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Standard InChI Key XGKJSIWRQFJKQY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central dioxaborolane ring (a pinacol boronic ester) attached to a substituted phenyl group. Key substituents include:

  • A benzyloxy group (-OCH2_2C6_6H5_5) at the 3-position

  • A fluorine atom at the 2-position

  • A trifluoromethyl group (-CF3_3) at the 5-position

The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability, making the compound suitable for storage and handling under standard laboratory conditions.

Spectroscopic and Computational Data

  • IUPAC Name: 2-[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F

  • InChIKey: XGKJSIWRQFJKQY-UHFFFAOYSA-N

The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, influencing its reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Functionalization of the Aromatic Ring:

    • Introduction of fluorine and trifluoromethyl groups via electrophilic substitution or directed ortho-metalation.

    • Protection of the hydroxyl group as a benzyl ether using benzyl bromide under basic conditions .

  • Boronic Ester Formation:

    • Reaction with pinacol borane (HBpin) in the presence of a palladium catalyst to form the dioxaborolane ring .

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution patterns on the phenyl ring requires careful control of reaction conditions.

  • Purification: Chromatographic techniques are often necessary due to the compound’s high molecular weight and hydrophobicity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound serves as a critical partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures. For example:

Ar-B(pin)+Ar’XPd catalystAr-Ar’+Byproducts\text{Ar-B(pin)} + \text{Ar'X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

The electron-withdrawing -CF3_3 group enhances oxidative addition efficiency with aryl halides .

Pharmaceutical Intermediate

The trifluoromethyl and fluorine substituents are pharmacophores in drug candidates targeting:

  • Kinase inhibitors (e.g., anticancer agents)

  • Antiviral compounds (e.g., protease inhibitors)

Research Advancements

Stability Studies

Recent investigations highlight the compound’s stability under ambient conditions, with degradation observed only under prolonged exposure to moisture or strong acids .

Catalytic Applications

Studies demonstrate its utility in photoredox catalysis, where the boron center facilitates single-electron transfer processes for C-H functionalization .

Comparative Analysis with Analogues

PropertyThis Compound2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl) Analogue
Molecular FormulaC20_{20}H21_{21}BF4_4O3_3C20_{20}H22_{22}BF3_3O3_3
Molecular Weight (g/mol)396.2378.2
Key Substituents2-F, 3-OBn, 5-CF3_34-OBn, 2-CF3_3
ReactivityHigher (electron-deficient)Moderate

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